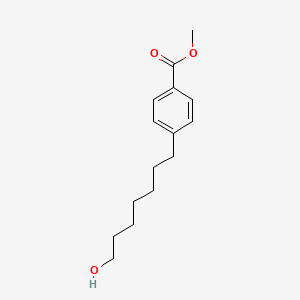
Methyl 4-(7-hydroxyheptyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(7-hydroxyheptyl)benzoate: is an organic compound with the molecular formula C15H22O3 It belongs to the class of benzoate esters and is characterized by a benzoate group attached to a 7-hydroxyheptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(7-hydroxyheptyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(7-hydroxyheptyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(7-hydroxyheptyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(7-oxoheptyl)benzoic acid.
Reduction: Formation of 4-(7-hydroxyheptyl)benzyl alcohol.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(7-hydroxyheptyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and hydrolases.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It may also serve as a preservative in food and pharmaceutical products.
Mecanismo De Acción
The mechanism of action of methyl 4-(7-hydroxyheptyl)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 4-(7-hydroxyheptyl)benzoic acid. This hydrolysis can modulate various biological pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Methyl benzoate: A simpler ester with a similar benzoate structure but without the hydroxyheptyl chain.
Ethyl benzoate: Another ester with an ethyl group instead of the hydroxyheptyl chain.
Vinyl benzoate: An ester with a vinyl group, used in polymer synthesis.
Uniqueness: Methyl 4-(7-hydroxyheptyl)benzoate is unique due to the presence of the 7-hydroxyheptyl chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler benzoate esters.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
methyl 4-(7-hydroxyheptyl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16/h8-11,16H,2-7,12H2,1H3 |
Clave InChI |
JVQQCLCIIAVVAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
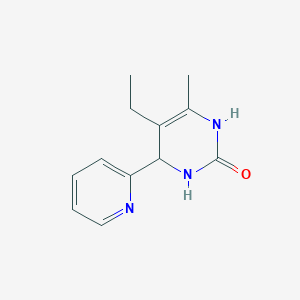
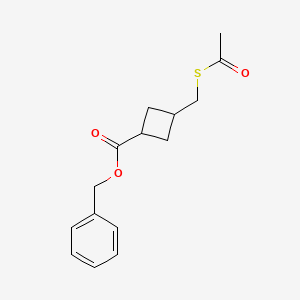
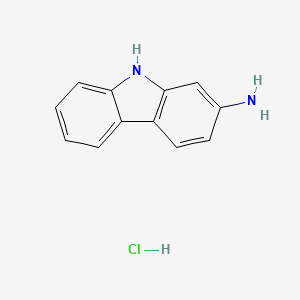
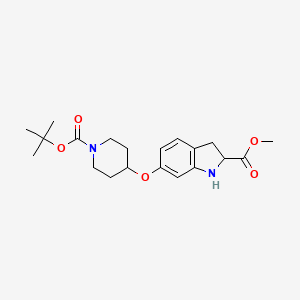
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
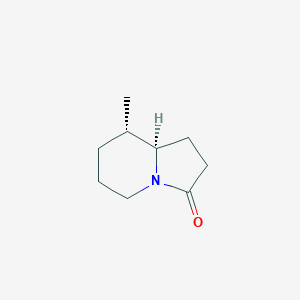
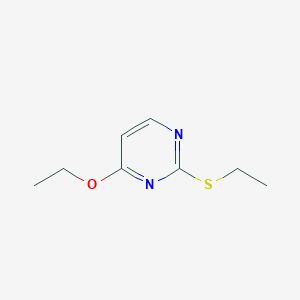
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
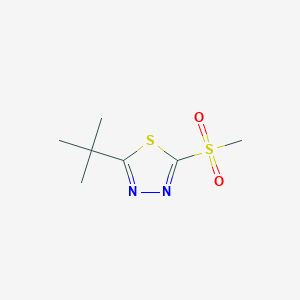
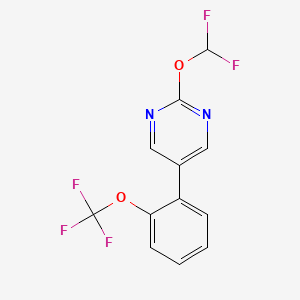
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)

